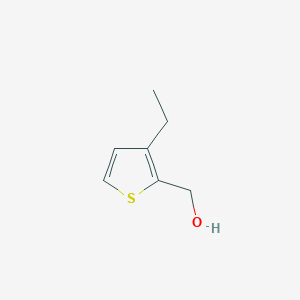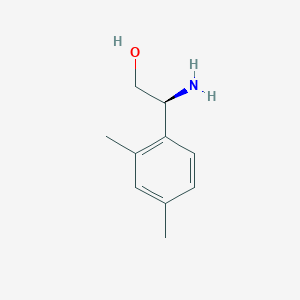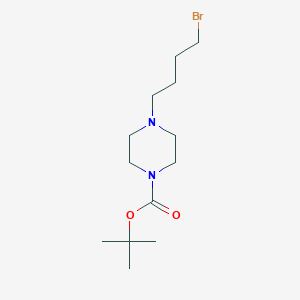
Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H29BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1,4-dibromobutane. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, forming a piperazine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of piperazine derivatives’ biological activities.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The bromobutyl group allows for specific interactions with biological molecules, while the piperazine ring provides structural stability .
Comparison with Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromoethyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a phenyl group instead of a butyl group, leading to different reactivity and applications.
- Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate: Contains a benzyl group, which affects its chemical properties and potential uses.
- Tert-butyl 4-(4-bromoethyl)piperazine-1-carboxylate: Contains an ethyl group, resulting in different steric and electronic effects .
Conclusion
Tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and potential therapeutic uses. Understanding its preparation methods, chemical reactions, and mechanism of action provides valuable insights into its role in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H25BrN2O2 |
|---|---|
Molecular Weight |
321.25 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromobutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H25BrN2O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-4-6-14/h4-11H2,1-3H3 |
InChI Key |
JKVHOBYBHAPBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


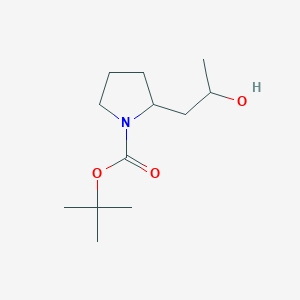
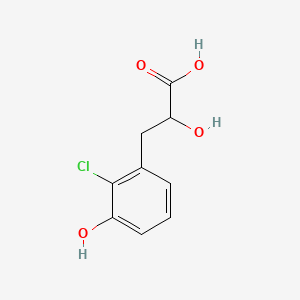

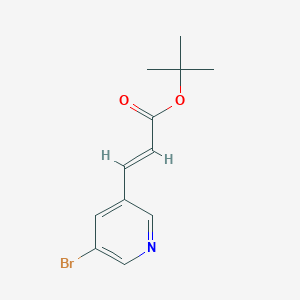
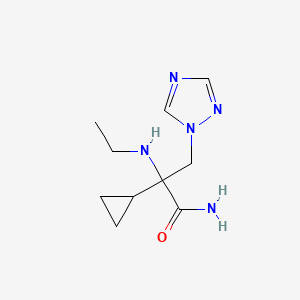

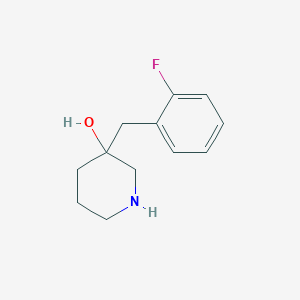
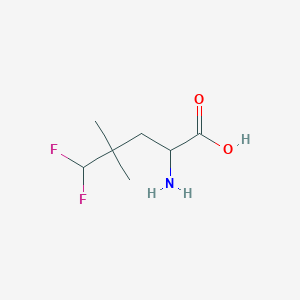

![n-{3-[(1s)-1-Hydroxyethyl]phenyl}acetamide](/img/structure/B13619033.png)


